(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
1-BENZYL-4-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 1-BENZYL-4-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl, chloro, fluoro, and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Compared to these, 1-BENZYL-4-[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is unique due to its specific combination of benzyl, chloro, fluoro, and trifluoromethyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H20ClF4N5O |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C25H20ClF4N5O/c26-21-22(24(36)34-12-10-33(11-13-34)15-16-4-2-1-3-5-16)32-35-20(25(28,29)30)14-19(31-23(21)35)17-6-8-18(27)9-7-17/h1-9,14H,10-13,15H2 |
InChI Key |
HJTLUVWWMWLTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
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